molecular formula C23H17BrClN3O2 B12217072 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol

Cat. No.: B12217072
M. Wt: 482.8 g/mol
InChI Key: LYRJJSGTROUNPM-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with amino and bromophenyl groups, as well as a phenol ring substituted with a chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C23H17BrClN3O2

Molecular Weight

482.8 g/mol

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C23H17BrClN3O2/c24-16-7-5-14(6-8-16)19-12-27-23(26)28-22(19)18-10-9-17(11-21(18)29)30-13-15-3-1-2-4-20(15)25/h1-12,29H,13H2,(H2,26,27,28)

InChI Key

LYRJJSGTROUNPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O)Cl

Origin of Product

United States

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